molecular formula C10H6F2 B12845029 (1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)

(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)

Cat. No.: B12845029
M. Wt: 164.15 g/mol
InChI Key: SHAKGKMQKILMEB-BQYQJAHWSA-N
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Description

(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) is a unique organic compound characterized by the presence of two fluorine atoms and a bi-cyclopentadienylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) typically involves the fluorination of a precursor compound. One common method involves the reaction of 2,4-cyclopentadien-1-ylidene with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrocarbon derivatives by removing the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrocarbons.

Scientific Research Applications

(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The bi-cyclopentadienylidene structure allows for unique electronic interactions, making it a valuable compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclopentadien-1-ylidene methanone: This compound shares a similar cyclopentadienylidene structure but lacks the fluorine atoms.

    5-(2,4-Cyclopentadien-1-ylidene)-1,3-cyclopentadiene: Another related compound with a similar core structure but different substituents.

Uniqueness

The presence of fluorine atoms in (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) distinguishes it from other similar compounds. Fluorine atoms enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C10H6F2

Molecular Weight

164.15 g/mol

IUPAC Name

(5E)-1-fluoro-5-(2-fluorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C10H6F2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h1-6H/b8-7+

InChI Key

SHAKGKMQKILMEB-BQYQJAHWSA-N

Isomeric SMILES

C1=C/C(=C\2/C=CC=C2F)/C(=C1)F

Canonical SMILES

C1=CC(=C2C=CC=C2F)C(=C1)F

Origin of Product

United States

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